Cas no 138742-46-8 (4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-)
![4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- structure](https://ja.kuujia.com/scimg/cas/138742-46-8x500.png)
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- 化学的及び物理的性質
名前と識別子
-
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- AS-49336
- H10599
- Boc-l-2-amino-4-bromo-4-pentenoicacid
- Boc-D-2-Amino--4-bromo-4-pentenoic acid
- Boc-L-2-Amino--4-bromo-4-pentenoic acid
- AKOS032949935
- 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- BOC-2-AMINO-4-BROMO-4-PENTENOIC ACID
- 138742-46-8
- (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
-
- MDL: MFCD01320852
- インチ: InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)
- InChIKey: AKUQAUPMGSKZIY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 293.02627Da
- どういたいしつりょう: 293.02627Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P023LAT-1g |
BOC-L-2-AMINO-4-BROMO-4-PENTENOICACID |
138742-46-8 | 97% | 1g |
$462.00 | 2023-12-22 | |
AstaTech | H10599-1/G |
BOC-L-2-AMINO-4-BROMO-4-PENTENOICACID |
138742-46-8 | 97% | 1g |
$372 | 2023-09-18 | |
AstaTech | H10599-0.25/G |
BOC-L-2-AMINO-4-BROMO-4-PENTENOICACID |
138742-46-8 | 97% | 0.25g |
$149 | 2023-09-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00968784-1g |
Boc-l-2-amino-4-bromo-4-pentenoicacid |
138742-46-8 | 97% | 1g |
¥2527.0 | 2023-02-24 | |
AstaTech | H10599-5/G |
BOC-L-2-AMINO-4-BROMO-4-PENTENOICACID |
138742-46-8 | 97% | 5g |
$1116 | 2023-09-18 | |
1PlusChem | 1P023LAT-250mg |
BOC-L-2-AMINO-4-BROMO-4-PENTENOICACID |
138742-46-8 | 97% | 250mg |
$201.00 | 2023-12-22 |
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-に関する追加情報
Introduction to 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] and Its Significance in Modern Chemical Biology
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] (CAS No. 138742-46-8) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its bromo-substituted pentenoic acid core and a tert-butoxycarbonyl (Boc)-protected amino group, serves as a versatile intermediate in the synthesis of complex biomolecules. Its molecular structure, featuring both electrophilic and nucleophilic centers, makes it an invaluable tool for researchers exploring novel synthetic pathways and drug development strategies.
The bromo substituent at the 4-position of the pentenoic acid moiety enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This reactivity is particularly useful in constructing biaryl structures, which are prevalent in many biologically active compounds. Additionally, the presence of the Boc-protected amino group ensures stability under various reaction conditions while protecting the amine functionality from unwanted side reactions. This dual functionality makes 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] a preferred building block in the synthesis of peptidomimetics and other pharmacologically relevant molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound’s structural features align well with this trend, as it can be incorporated into drug candidates targeting various diseases. For instance, its ability to undergo selective modifications allows for the creation of molecules that can interact with biological targets with high precision. This has led to its exploration in the development of inhibitors for enzymes involved in cancer metabolism and inflammatory pathways.
One of the most compelling aspects of 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] is its potential application in fragment-based drug design. By leveraging its reactive sites, researchers can rapidly assemble small molecular fragments that exhibit promising biological activity. These fragments can then be optimized through iterative rounds of modification to enhance their potency and selectivity. This approach has been increasingly adopted in pharmaceutical companies due to its efficiency and scalability.
The compound’s utility extends beyond drug discovery; it also plays a crucial role in materials science and agrochemical research. Its unique chemical properties enable the synthesis of advanced polymers and specialty chemicals that exhibit enhanced performance characteristics. For example, researchers have utilized derivatives of this compound to develop novel coatings with improved durability and chemical resistance.
Recent advancements in synthetic methodologies have further expanded the applications of 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this intermediate, making it more accessible to academic and industrial researchers alike. These innovations have not only accelerated research progress but also reduced costs associated with its synthesis.
The safety profile of 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Researchers are advised to use appropriate personal protective equipment (PPE) when working with this compound to minimize exposure risks.
In conclusion,4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino] (CAS No. 138742-46-8) is a multifaceted compound with broad applications in chemical biology and beyond. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel therapeutics and advanced materials. As research continues to evolve,this compound will undoubtedly remain at the forefront of innovation,driving advancements across multiple scientific disciplines.
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